molecular formula C18H24N2O5S B4463021 5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

Cat. No.: B4463021
M. Wt: 380.5 g/mol
InChI Key: YIQDTMXSBHHQSF-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate carbonyl compound.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride and a base.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-yl]-1-ethyl-1H-pyrazole
  • 5-[1-(2,5-Dimethoxybenzene-1-sulfonyl)pyrrolidin-2-yl]-3-ethyl-1,2-oxazole

Uniqueness

Compared to similar compounds, 5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both the sulfonyl and oxazole groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

5-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]-3-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-12(2)14-11-17(25-19-14)15-6-5-9-20(15)26(21,22)18-10-13(23-3)7-8-16(18)24-4/h7-8,10-12,15H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQDTMXSBHHQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

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